molecular formula C6H3FN2O2S B13507229 4-Cyanopyridine-3-sulfonylfluoride

4-Cyanopyridine-3-sulfonylfluoride

Cat. No.: B13507229
M. Wt: 186.17 g/mol
InChI Key: WHIOHIGJFONLGS-UHFFFAOYSA-N
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Description

4-cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S. It is a derivative of pyridine, featuring a cyano group at the 4-position and a sulfonyl fluoride group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with a sulfonyl fluoride reagent under controlled conditions . The reaction conditions often include the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of 4-cyanopyridine-3-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-cyanopyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 4-cyanopyridine-3-sulfonyl fluoride include bases (e.g., potassium fluoride) for nucleophilic substitution and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Scientific Research Applications

4-cyanopyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyanopyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyanopyridine-3-sulfonyl fluoride is unique due to the presence of both a cyano group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H3FN2O2S

Molecular Weight

186.17 g/mol

IUPAC Name

4-cyanopyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-4-9-2-1-5(6)3-8/h1-2,4H

InChI Key

WHIOHIGJFONLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C#N)S(=O)(=O)F

Origin of Product

United States

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